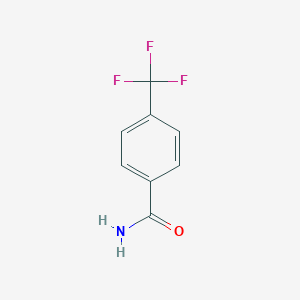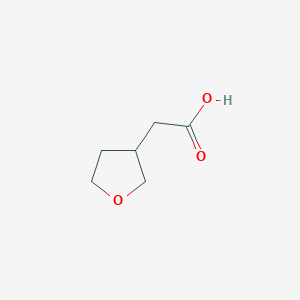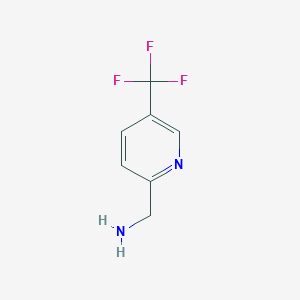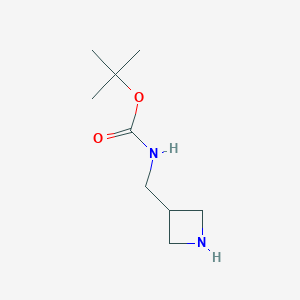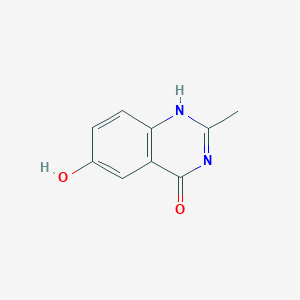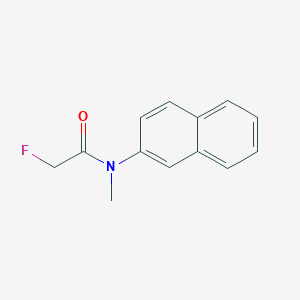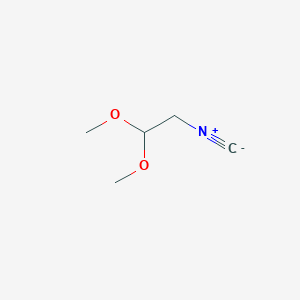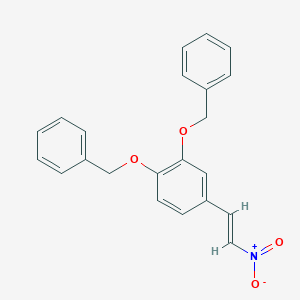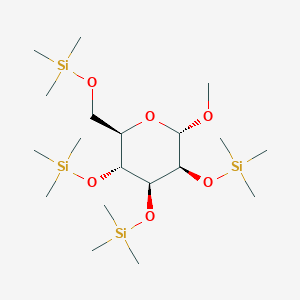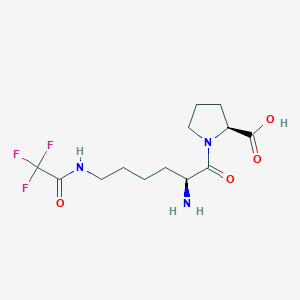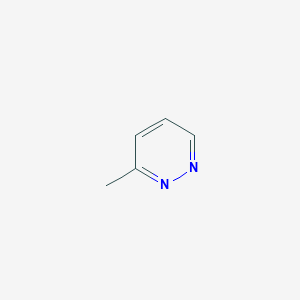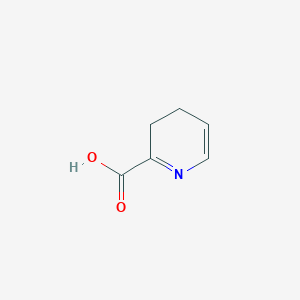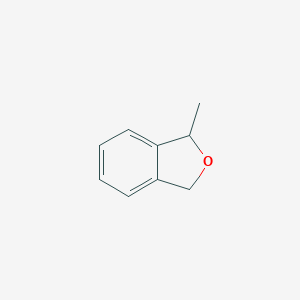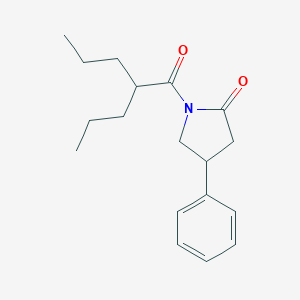
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, also known as Popp, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Popp is a cyclic amide derivative of the fatty acid 2-oxoheptanoic acid and has a molecular formula of C21H27NO2.
Wirkmechanismus
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory. 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase in acetylcholine concentration in the brain, and the reduction of oxidative stress. These effects may contribute to the potential therapeutic benefits of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in animal and human trials.
Synthesemethoden
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- can be synthesized through a multistep process involving the reaction of 2-oxoheptanoic acid with propylmagnesium bromide, followed by the reaction with phenylmagnesium bromide and then cyclization with acetic anhydride. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
137427-76-0 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- |
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
4-phenyl-1-(2-propylpentanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H25NO2/c1-3-8-15(9-4-2)18(21)19-13-16(12-17(19)20)14-10-6-5-7-11-14/h5-7,10-11,15-16H,3-4,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
XJCMFNRCIUXOBH-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2 |
Synonyme |
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



